4-(Ethylthio)phenylmagnesium bromide
Description
4-(Ethylthio)phenylmagnesium bromide (CAS: 917382-51-5) is a Grignard reagent characterized by a phenyl ring substituted with an ethylthio (-SC₂H₅) group at the para position. Its molecular formula is C₈H₉BrMgS, with a molecular weight of 241.3 g/mol. As a Grignard reagent, it acts as a strong nucleophile, enabling carbon-carbon bond formation in organic synthesis.
Properties
IUPAC Name |
magnesium;ethylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWGBAZZILQLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethylthio)phenylmagnesium bromide involves the following steps:
Formation of Phenylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.
Reaction with Ethylthiol: The phenylmagnesium bromide is then reacted with ethylthiol in an aprotic solvent like tetrahydrofuran to form this compound.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, typically involves large-scale reactors that maintain strict anhydrous conditions and inert atmospheres to prevent the highly reactive Grignard reagents from decomposing .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary or tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.
Reaction Conditions: These reactions typically require anhydrous conditions and are carried out in solvents like tetrahydrofuran or diethyl ether.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols.
Scientific Research Applications
Synthetic Applications
A. Nucleophilic Addition Reactions
4-(Ethylthio)phenylmagnesium bromide can act as a nucleophile in various addition reactions. It has been employed in the synthesis of complex organic molecules through nucleophilic addition to electrophiles such as carbonyl compounds and imines. For instance, its reaction with carbonyls can yield secondary alcohols or ketones, showcasing its utility in forming C-C bonds.
B. Synthesis of Heterocycles
The compound has also been used in the construction of heterocyclic frameworks. In one study, it was involved in the synthesis of pyrimidine derivatives through the addition to suitable electrophiles, demonstrating its versatility in building complex structures from simple precursors .
C. Conjugate Addition
Recent studies have highlighted the ability of this compound to undergo conjugate addition to various unsaturated systems, such as thiochromones. This reaction leads to the formation of thioflavanones with high yields, indicating its effectiveness in synthesizing biologically relevant compounds .
Data Tables and Comparative Analysis
Case Studies
Case Study 1: Nucleophilic Addition to Carbonyls
In a systematic study, this compound was reacted with various aldehydes and ketones under controlled conditions. The results showed that this Grignard reagent provided high yields of corresponding alcohols, confirming its efficiency as a nucleophile in carbonyl chemistry .
Case Study 2: Synthesis of Pyrimidine Derivatives
A recent synthesis involving this compound demonstrated its application in constructing α-keto-4-amino-2-methyl pyrimidines. The reaction was carried out in THF at low temperatures, leading to significant product yields after workup and purification processes .
Mechanism of Action
The mechanism of action of 4-(Ethylthio)phenylmagnesium bromide involves its role as a nucleophile. The compound’s carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This nucleophilic carbon attacks electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Grignard Reagents
Structural and Electronic Differences
The ethylthio substituent distinguishes 4-(Ethylthio)phenylmagnesium bromide from other para-substituted phenylmagnesium bromides. Key comparisons include:
| Compound | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Traits |
|---|---|---|---|---|---|
| This compound | 917382-51-5 | -SC₂H₅ | C₈H₉BrMgS | 241.3 | Enhanced nucleophilicity due to electron-donating sulfur |
| Phenylmagnesium bromide | 100-58-3 | -H | C₆H₅BrMg | 181.3 | Standard reactivity for aryl Grignard reagents |
| 4-Fluorophenylmagnesium bromide | 352-13-6 | -F | C₆H₄BrFMg | 199.3 | Reduced nucleophilicity (electron-withdrawing -F) |
| 4-Chlorophenylmagnesium bromide | 873-77-8 | -Cl | C₆H₄BrClMg | 215.8 | Moderate electron withdrawal, slower reaction kinetics |
| 4-(Methylthio)phenylmagnesium chloride | 210292-04-9 | -SCH₃ | C₇H₇BrClMgS | 242.8 | Similar to ethylthio but with shorter alkyl chain |
Electronic Effects :
- The ethylthio group donates electrons via resonance (+R effect), increasing the nucleophilicity of the magnesium-bound carbon compared to electron-withdrawing groups (-F, -Cl) .
- Methylthio (-SCH₃) analogs exhibit slightly reduced steric hindrance compared to ethylthio derivatives, affecting reaction rates in crowded substrates .
Cross-Coupling Reactions
- This compound participates in Kumada couplings with nickel catalysts. Its electron-rich aryl group facilitates oxidative addition to transition metals, as seen in analogous Ni-catalyzed reactions with phenylmagnesium bromide .
- 4-Fluorophenylmagnesium bromide shows slower kinetics in cross-couplings due to the electron-withdrawing fluorine atom, which reduces the electron density at the reactive site .
Case Studies and Research Findings
- Fluorinated Cyclohexane Synthesis : 4-(4-n-Propylphenyl)phenylmagnesium bromide was used to synthesize tetrafluorocyclohexane derivatives via Grignard addition and ring-closing metathesis. Ethylthio-substituted analogs could similarly enable sulfur-containing fluorinated materials .
- Ni-Catalyzed Reactions : Phenylmagnesium bromide reduces Ni(II) to Ni(I) in catalytic cycles, a behavior likely shared by this compound due to structural similarities .
Biological Activity
4-(Ethylthio)phenylmagnesium bromide is a Grignard reagent that has garnered attention in organic synthesis due to its potential biological activities. The compound is notable for its ability to participate in nucleophilic addition reactions, which can lead to the formation of various biologically relevant derivatives. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound is primarily mediated through its interactions with various molecular targets. As a Grignard reagent, it acts as a potent nucleophile, capable of attacking electrophilic centers in biological molecules. This property enables it to participate in several key biochemical processes:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.
- Protein-Ligand Interactions : Its ethylthio group enhances lipophilicity, allowing for better interaction with hydrophobic pockets in proteins.
Biochemical Pathways
Research indicates that compounds similar to this compound can influence several important biochemical pathways:
- Cell Proliferation : Studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.
- Apoptosis Induction : The compound may induce programmed cell death in certain cell types, further supporting its anticancer potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of phenylmagnesium bromides exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Enzyme Targeting : Another investigation focused on the inhibition of kinases by Grignard reagents similar to this compound. The findings indicated that these compounds could effectively inhibit c-Met kinase, a target implicated in cancer progression.
- Synthesis and Reactivity : Research highlighted the synthetic utility of this compound as a precursor for various biologically active compounds. For instance, it was successfully used in the synthesis of amino derivatives and sulfoxides, showcasing its versatility in organic synthesis .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 4-(Ethylthio)phenylmagnesium bromide?
- Methodological Answer : The synthesis typically involves reacting 4-(ethylthio)phenyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition. The progress can be monitored by observing the initiation of the Grignard reaction (e.g., cloudiness, exothermicity) and confirmed via aliquot quenching followed by GC-MS or NMR analysis .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture/oxygen exposure.
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Fire Safety : Keep dry sand or Class D extinguishers nearby (flammable Grignard solutions react violently with water).
- Ventilation : Use fume hoods to mitigate inhalation risks from THF vapors or reactive byproducts .
Q. Which spectroscopic techniques are effective for characterizing reaction products of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify organic products (e.g., coupling with magnesium or sulfur-containing intermediates).
- FTIR : Detects functional groups (e.g., C-S stretching at ~600–700 cm).
- Mass Spectrometry (GC-MS/LC-MS) : Confirms molecular weights of volatile or derivatized products.
- Elemental Analysis : Validates stoichiometry of organomagnesium complexes .
Q. What are the stability considerations for storing this compound solutions?
- Methodological Answer : Store in sealed, flame-resistant containers under inert gas (argon) at –20°C to slow degradation. Regularly titrate solutions (e.g., using Gilman’s method with iodinolysis) to quantify active Grignard reagent concentration. Avoid prolonged storage (>1 month) due to THF peroxide formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction pathways involving Grignard reagents, such as unexpected amine formation?
- Methodological Answer : Contradictions often arise from subtle stoichiometric or mechanistic differences. For example, in the reaction of phenylmagnesium bromide with nitrosyl chloride (NOCl), diphenylamine formation (vs. nitrosobenzene) was resolved by:
- Stoichiometric Control : Using a 2:1 NOCl:Grignard ratio to favor nitrosobenzene intermediates.
- Intermediate Trapping : Quenching aliquots at low temperatures (–78°C) to isolate intermediates like diphenylnitric oxide.
- Kinetic Profiling : Monitoring reaction progress via in-situ IR or UV-Vis spectroscopy .
Q. What strategies optimize the reaction efficiency of this compound in polymer grafting applications?
- Methodological Answer : For polymer grafting (e.g., polyimide-g-nylon 6):
- Activation : Use catalytic Grignard reagents to generate N-acyllactam moieties on polymer backbones.
- Temperature Optimization : Conduct reactions at 120°C for 1 hour to balance initiation speed and side-reaction suppression.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack on imide rings .
Q. How does the electronic effect of the ethylthio group influence the reactivity of this compound compared to phenylmagnesium bromide?
- Methodological Answer : The electron-donating ethylthio group increases electron density at the aromatic ring, enhancing the nucleophilicity of the Grignard reagent. This can be quantified via:
- Hammett Studies : Compare reaction rates with substituted electrophiles (e.g., carbonyls).
- DFT Calculations : Analyze charge distribution at the magnesium-bound carbon.
- Competitive Reactions : Compete against phenylmagnesium bromide in crossover experiments .
Q. What methodologies assess the ecological impact of this compound degradation products?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301/302 guidelines to test microbial degradation in soil/water.
- Toxicity Profiling : Conduct acute toxicity tests on Daphnia magna or algae (e.g., OECD 202/201).
- Leaching Studies : Monitor soil mobility using column chromatography with LC-MS detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
